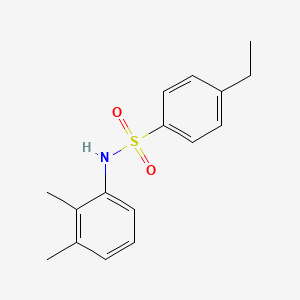
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide, also known as DCEH, is a compound that has been extensively studied for its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biological activities.
作用機序
The mechanism of action of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide is not fully understood. However, it has been proposed that N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
実験室実験の利点と制限
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for extended periods. However, N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has some limitations for lab experiments. It is insoluble in water and organic solvents, which limits its use in some assays. It is also relatively expensive compared to other compounds with similar biological activities.
将来の方向性
There are several future directions for the study of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide and its derivatives. Additionally, the development of new formulations and delivery methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may enhance its therapeutic efficacy. Finally, the evaluation of the safety and toxicity of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide in animal models and humans is necessary for its potential clinical use.
合成法
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can be synthesized through various methods, including the reaction of hydrazine hydrate with cyclopentanone in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentanone in the presence of sulfuric acid. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can also be synthesized through the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentadiene in the presence of sulfuric acid.
科学的研究の応用
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
特性
IUPAC Name |
N,N'-bis(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c17-11(15-13-9-5-1-2-6-9)12(18)16-14-10-7-3-4-8-10/h1-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILIOYSWAURUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)
![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)
![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)
